2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, which includes a benzodiazole ring and a pyrazole-pyridine moiety, contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved by cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Synthesis of the Pyrazole-Pyridine Moiety: This involves the reaction of 3-chloropyridine with 1-methyl-1H-pyrazole under basic conditions.
Coupling Reaction: The final step involves coupling the benzodiazole ring with the pyrazole-pyridine moiety using a suitable linker, such as acetamide, under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide: Similar structure but lacks the methyl group on the pyrazole ring.
2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl]methyl}acetamide: Similar structure but with a different position of the pyrazole ring.
Uniqueness
The presence of the methyl group on the pyrazole ring in 2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide contributes to its unique chemical properties and potential biological activities. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications.
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide is a synthetic molecule that integrates a benzodiazole moiety with a pyrazole-pyridine framework. This structural combination suggests potential biological activity, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound can be represented by the following chemical formula:
This structure features a benzodiazole ring, a pyrazole derivative, and an acetamide group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and benzodiazole moieties. For instance:
- Antibacterial Activity : The compound has been tested against several bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicate that it exhibits significant antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 64 to 256 µg/mL depending on the strain tested .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 128 |
Escherichia coli | 256 |
Pseudomonas aeruginosa | 64 |
Antifungal Activity
The compound has also shown promising antifungal activity against Candida albicans and other fungi, with MIC values comparable to established antifungal agents .
Anticancer Potential
Research indicates that compounds with similar structural features may inhibit cancer cell proliferation. For example, derivatives of pyrazole have been reported to induce apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death, such as the PI3K/Akt pathway .
Study 1: Synthesis and Biological Evaluation
In a study conducted by Patil et al., a series of benzimidazole-pyrazole compounds were synthesized and evaluated for their biological activities. Among them, the compound similar to our target exhibited notable antibacterial and antifungal properties, with effective concentrations lower than those of traditional antibiotics .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on various pyrazole derivatives, revealing that modifications at specific positions significantly enhance biological activity. The presence of electron-withdrawing groups on the pyrazole ring was found to increase antimicrobial potency .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-24-17(8-9-23-24)16-7-6-14(10-20-16)11-21-19(26)12-25-13-22-15-4-2-3-5-18(15)25/h2-10,13H,11-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVLQYKOMWQTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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